2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine
Description
2-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 5-methoxy group and a piperidin-4-yloxy moiety linked to a 5-bromothiophen-2-ylmethyl substituent. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous pyrimidine-piperidine derivatives .
Properties
IUPAC Name |
2-[1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl]oxy-5-methoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S/c1-20-12-8-17-15(18-9-12)21-11-4-6-19(7-5-11)10-13-2-3-14(16)22-13/h2-3,8-9,11H,4-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXARLBKUANWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Thiophene Derivatives
| Method | Reagents/Conditions | Yield (%) | Selectivity | Source |
|---|---|---|---|---|
| Direct Bromination | Br₂, CH₃COOH, reflux | 65–70 | Moderate | |
| Radical Bromination | NBS, AIBN, CCl₄, 80°C | 85–90 | High |
The choice of bromination method impacts downstream reactions, as residual acetic acid from direct bromination may necessitate neutralization steps before subsequent couplings.
Piperidine Functionalization
The synthesis of the piperidin-4-yloxy moiety involves nucleophilic substitution or Mitsunobu reactions. Patent CN104592198A demonstrates the utility of N-benzylpiperidone in forming piperidine intermediates via Grignard or organolithium additions. For example, reacting 5-bromo-2-methylpyrimidine with n-BuLi generates a lithiated species that attacks N-benzylpiperidone, yielding a tertiary alcohol intermediate.
Key Reaction Parameters:
Coupling of Thiophene and Piperidine Moieties
The final assembly employs nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. A representative SNAr approach involves reacting 5-bromo-2-methoxypyrimidine with the piperidine-thiophene intermediate under basic conditions (e.g., K₂CO₃ in DMF).
Table 2: Coupling Reaction Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 120 | 24 | 60 |
| Cs₂CO₃ | DMSO | 100 | 12 | 75 |
| DBU | Acetonitrile | 80 | 6 | 68 |
Cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) enhances reaction efficiency due to its strong basicity and high polarity, facilitating deprotonation and nucleophilic attack.
Industrial Production Methods
Scalable synthesis requires optimizing cost, safety, and environmental impact. Continuous flow reactors and catalytic hydrogenation are emphasized in patent literature for analogous piperidine derivatives.
Catalytic Hydrogenation
Debenzylation of N-benzyl intermediates is achieved using 10% palladium on carbon (Pd/C) under hydrogen gas. Key parameters include:
Table 3: Hydrogenation Conditions and Yields
| Substrate | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| N-Benzyl-piperidine intermediate | 10% Pd/C | MeOH | 24 | 85 |
Green Chemistry Considerations
-
Solvent Recycling: Ethyl acetate and methanol are recovered via distillation in industrial setups.
-
Waste Minimization: Bromine residues from direct bromination are neutralized with sodium thiosulfate to prevent environmental release.
Comparative Analysis of Synthetic Strategies
Bromination Efficiency
Radical bromination with NBS offers higher yields (85–90%) compared to direct bromination (65–70%) but requires careful handling of azobisisobutyronitrile (AIBN), a hazardous initiator.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromothiophene Moiety
The 5-bromo substituent on the thiophene ring undergoes nucleophilic substitution under transition metal catalysis. This reactivity is exploited to form carbon-carbon bonds via coupling reactions:
Key Insight : The bromine atom’s position at the electron-deficient thiophene ring enhances its susceptibility to palladium-catalyzed cross-couplings, enabling modular derivatization .
Pyrimidine Ring Functionalization
The 5-methoxy group on the pyrimidine ring participates in demethylation and substitution reactions under acidic or basic conditions:
Mechanistic Detail : Methoxy group cleavage generates a hydroxyl intermediate, which can be further functionalized with electrophiles (e.g., acyl chlorides) .
Piperidine Ether Modifications
The piperidin-4-yloxy linker undergoes alkylation and sulfonylation at the nitrogen atom:
Critical Observation : Piperidine alkylation proceeds regioselectively at the tertiary nitrogen due to steric hindrance at the bridged oxygen .
Redox Transformations
The heterocyclic system participates in selective reductions and oxidations:
Limitation : Reduction of the pyrimidine ring remains underexplored in published literature, presenting a research gap.
Multi-Component Coupling Reactions
The compound serves as a scaffold for sequential functionalization:
Stability and Side Reactions
-
Hydrolytic Degradation : The piperidine-ether bond undergoes cleavage under prolonged exposure to aqueous acids (pH < 3) .
-
Thermal Decomposition : Above 150°C, retro-Diels-Alder fragmentation releases thiophene and pyrimidine fragments .
Comparative Reactivity of Structural Motifs
| Functional Group | Reactivity Rank (1 = most reactive) | Dominant Reaction Types |
|---|---|---|
| 5-Bromothiophene | 1 | Cross-coupling, nucleophilic substitution |
| Piperidin-4-yloxy | 2 | Alkylation, sulfonylation |
| 5-Methoxypyrimidine | 3 | Hydrolysis, electrophilic substitution |
Scientific Research Applications
2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential ligand for biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s unique features can be contrasted with related pyrimidine-piperidine derivatives:
*Calculated based on molecular formula.
Electronic and Steric Effects
- Bromine vs.
- Thiophene vs. Phenyl : The 5-bromothiophene moiety introduces sulfur’s polarizability and smaller ring size, offering distinct electronic profiles compared to phenyl-substituted analogs (e.g., in ) .
- Piperidine Substitution : The (5-bromothiophen-2-yl)methyl group on piperidine introduces steric bulk and lipophilicity, contrasting with simpler methyl or unsubstituted piperidine derivatives (e.g., 5-bromo-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine) .
Pharmacokinetic and Bioactivity Insights
- Lipophilicity : The bromothiophene and methoxy groups in the target compound likely improve membrane permeability compared to less halogenated analogs (e.g., 4,6-dichloro-5-methoxypyrimidine) .
- Binding Interactions : Thiophene’s π-system may facilitate interactions with aromatic residues in enzymes, as seen in sulfur-containing kinase inhibitors .
- Metabolic Stability : Piperidine’s nitrogen and the methoxy group could reduce oxidative metabolism, extending half-life relative to compounds with unprotected hydroxyl or amine groups .
Biological Activity
2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine is a complex organic compound with significant biological activity. This compound features a combination of a pyrimidine ring, a piperidine ring, and a brominated thiophene moiety, which contribute to its pharmacological properties. Understanding its biological activity is essential for potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of 2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-[1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl]oxy-5-methoxypyrimidine |
| Molecular Formula | C15H18BrN3O2S |
| Molecular Weight | 366.29 g/mol |
| CAS Number | 2549036-20-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes, receptors, and ion channels. The presence of the piperidine and pyrimidine rings suggests potential interactions with neurotransmitter systems and other biological pathways.
Potential Mechanisms:
- Enzyme Inhibition: The compound may exhibit inhibitory effects on specific enzymes, which could be relevant for therapeutic applications.
- Receptor Modulation: It may act as a ligand for various receptors, influencing cellular signaling pathways.
- Ion Channel Interaction: The compound might modulate ion channels, affecting neuronal excitability and muscle contraction.
Biological Activity
Research indicates that derivatives of piperidine, including those similar to 2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine, exhibit a range of biological activities:
- Antibacterial Activity: Compounds with piperidine structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Anticancer Potential: The compound's mechanism may involve apoptosis induction in cancer cells through caspase activation and modulation of cell cycle regulators . For instance, studies have demonstrated that similar compounds can inhibit tumor migration and growth in glioma cells .
- Anti-inflammatory Effects: Some derivatives have been associated with anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .
Case Studies
Several studies have explored the biological activity of piperidine derivatives:
- Antibacterial Evaluation: A study synthesized various piperidine-based compounds and tested their antibacterial efficacy against multiple strains. Results indicated significant inhibition zones for selected compounds .
- Anticancer Studies: Research demonstrated that compounds similar to 2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine could induce apoptosis in cancer cell lines through mitochondrial pathways .
- Enzyme Inhibition Assays: The inhibitory effects on acetylcholinesterase (AChE) were evaluated for several derivatives, showing promising results that suggest potential applications in treating neurodegenerative diseases .
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing 2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine, and how can reaction conditions be optimized?
- Methodology : Start with nucleophilic substitution or coupling reactions to introduce the bromothiophene and piperidine moieties. For example, the bromothiophene group can be introduced via alkylation of a piperidine intermediate using a bromothiophene-methyl halide derivative under basic conditions (e.g., NaOH in dichloromethane) . Purification via column chromatography or recrystallization improves yield and purity . Optimization may involve adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature control to minimize side reactions.
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodology : Use ¹H/¹³C NMR to verify substitution patterns on the pyrimidine and piperidine rings. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (via SHELX programs) resolves absolute configuration and intermolecular interactions . For purity assessment, combine HPLC with UV detection (λ ~260 nm for pyrimidine absorption) and elemental analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the bromothiophene and methoxy groups in biological activity?
- Methodology :
- Synthetic diversification : Synthesize analogs with substituent variations (e.g., replacing bromothiophene with other heterocycles or modifying the methoxy group to ethoxy/hydroxyl) .
- Biological assays : Test analogs against target proteins (e.g., kinases, GPCRs) using enzymatic inhibition assays or cell-based models. For example, ALK inhibition assays (as in ) or GPR119 agonism screens (as in ) can quantify potency.
- Computational modeling : Employ docking studies (e.g., AutoDock Vina) to predict binding modes and correlate substituent effects with activity .
Q. How can researchers resolve contradictions in reported biological data for this compound?
- Methodology :
- Orthogonal assays : Validate activity using multiple techniques (e.g., SPR for binding affinity, Western blotting for downstream signaling effects) .
- Control experiments : Rule out off-target effects via counter-screens against unrelated receptors/enzymes.
- Meta-analysis : Compare experimental conditions (e.g., cell lines, compound concentrations) across studies. For instance, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?
- Methodology :
- In silico ADMET : Use tools like SwissADME or ADMETlab to estimate solubility, permeability (e.g., Caco-2 cell model), and metabolic stability (CYP450 interactions) .
- Molecular dynamics (MD) simulations : Assess conformational stability in lipid bilayers to predict membrane penetration .
Data Analysis and Experimental Design
Q. How should researchers design crystallization trials to determine the compound’s 3D structure?
- Methodology :
- Screening conditions : Use vapor diffusion (hanging/sitting drop) with diverse crystallization kits (e.g., Hampton Research) and PEG-based precipitants.
- Data collection : For high-resolution data, collect X-ray diffraction at synchrotron facilities. Refinement via SHELXL ensures accurate electron density mapping .
- Validation : Cross-check with PLATON for symmetry and Mercury for intermolecular interactions .
Q. What strategies mitigate challenges in synthesizing the piperidine-4-yloxy linker region?
- Methodology :
- Protecting groups : Use tert-butoxycarbonyl (Boc) to protect the piperidine nitrogen during bromothiophene coupling, followed by deprotection with TFA .
- Coupling agents : Optimize Mitsunobu reactions (e.g., DIAD/PPh₃) for ether bond formation between pyrimidine and piperidine .
Contradiction and Reproducibility
Q. How can inconsistent enzymatic inhibition results across labs be addressed?
- Methodology :
- Standardize protocols : Adopt uniform assay conditions (e.g., buffer pH, temperature, enzyme lot) .
- Reference compounds : Include positive controls (e.g., staurosporine for kinase assays) to calibrate activity .
- Collaborative validation : Share compound samples via academic networks (e.g., Addgene) for cross-lab verification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
